N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE
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Overview
Description
N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE: is a complex organic compound that features a thiazole ring, diphenyl groups, and a carbonodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of diphenyl groups. The final step involves the addition of the carbonodithioate moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the thiazole or diphenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and diphenyl groups allow it to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
- S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-methyl carbonodithioate
- S-{2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} O-propyl carbonodithioate
Uniqueness: What sets N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-2-[(ETHOXYMETHANETHIOYL)SULFANYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N2O2S3 |
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Molecular Weight |
414.6g/mol |
IUPAC Name |
O-ethyl [2-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C20H18N2O2S3/c1-2-24-20(25)26-13-16(23)21-19-22-17(14-9-5-3-6-10-14)18(27-19)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,21,22,23) |
InChI Key |
XCDMUMALWRNYRC-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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